2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-13-6-8-21(9-7-13)18(25)17(24)19-16-14-10-26-11-15(14)20-22(16)12-4-2-1-3-5-12/h1-5,13,23H,6-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEFJNDQBKRJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a substituted 4-piperidinol core, such as this one, have been found to be potent antagonists of the human h(3) receptor.
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its target receptor (h(3)) by binding to it, thereby inhibiting its function.
Biological Activity
The compound 2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a novel chemical structure that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that the compound may exhibit activity through multiple mechanisms:
- Receptor Modulation : The compound is hypothesized to interact with various neurotransmitter receptors, including dopamine and serotonin receptors. This interaction may influence signaling pathways associated with mood regulation and cognitive functions.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes related to neurodegenerative diseases, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
- Antioxidant Properties : The presence of hydroxypiperidine in its structure suggests possible antioxidant activity, which could protect neuronal cells from oxidative stress.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : The compound was tested on various cell lines to assess cytotoxicity. Results indicated a significant reduction in cell viability at higher concentrations, suggesting dose-dependent toxicity.
- Receptor Binding Assays : Binding affinity for dopamine D2 and serotonin 5-HT receptors was evaluated using radiolabeled ligands. The compound showed moderate affinity for these receptors, indicating potential as an antipsychotic agent.
In Vivo Studies
In vivo studies using animal models have provided insights into the therapeutic potential of the compound:
- Behavioral Tests : In models of anxiety and depression, administration of the compound resulted in reduced anxiety-like behavior in the elevated plus maze test, suggesting anxiolytic properties.
- Cognitive Function Tests : The Morris water maze test indicated improved memory retention in treated animals compared to controls, supporting its potential use in cognitive enhancement therapies.
Case Study 1: Antidepressant Effects
A recent study explored the antidepressant-like effects of the compound in a chronic mild stress model. Results demonstrated significant improvement in depressive-like symptoms compared to control groups, correlating with increased levels of serotonin and norepinephrine in the brain.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects against oxidative stress-induced neuronal damage. The compound significantly reduced neuronal cell death in vitro when exposed to hydrogen peroxide, highlighting its potential as a neuroprotective agent.
Data Summary
| Biological Activity | In Vitro Results | In Vivo Results |
|---|---|---|
| Cytotoxicity | Dose-dependent | Not assessed |
| Receptor Binding | Moderate affinity for D2 and 5-HT receptors | Significant modulation observed |
| Anxiolytic Effects | Not assessed | Reduced anxiety-like behavior |
| Cognitive Enhancement | Not assessed | Improved memory retention |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
